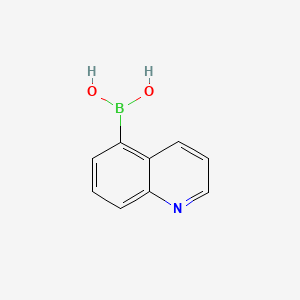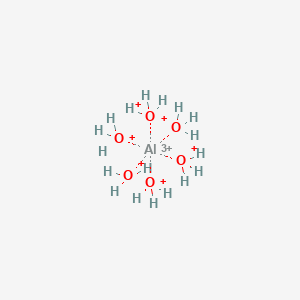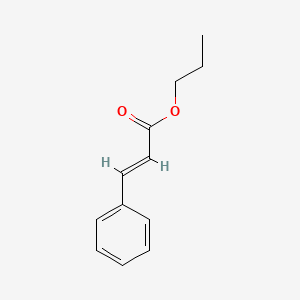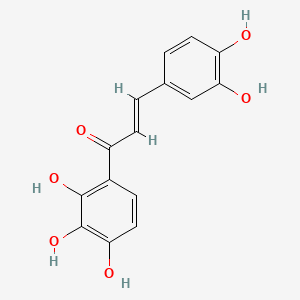
4-Vinylphenol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-vinylphenol sulfate is an aryl sulfate that is 4-hydroxystyrene in which the hydroxy group has been replaced by a sulfooxy group. It has a role as a human xenobiotic metabolite. It is an aryl sulfate and a member of styrenes. It derives from a 4-hydroxystyrene. It is a conjugate acid of a 4-vinylphenol sulfate(1-).
4-Vinylphenol sulfate belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. 4-Vinylphenol sulfate has been detected in multiple biofluids, such as urine and blood. 4-Vinylphenol sulfate can be biosynthesized from 4-hydroxystyrene.
Aplicaciones Científicas De Investigación
1. Metabolism and Toxicity Studies
4-Vinylphenol sulfate is a metabolite of styrene and plays a role in styrene-induced toxicity. It is metabolized primarily by CYP2E1 and CYP2F2. Studies have shown that 4-Vinylphenol is significantly more potent as a hepatotoxicant and pneumotoxicant than the parent compound styrene or the major metabolite of styrene, styrene oxide. The metabolism of 4-Vinylphenol and its impact on hepatotoxicity and pneumotoxicity have been examined, highlighting the importance of metabolism by CYP2E1 in styrene-induced toxicity (Carlson, Ullman, Mantick, & Snyder, 2002) (Vogie, Mantick, & Carlson, 2004).
2. Analytical Detection of Metabolites
Studies have also focused on the analytical detection of 4-Vinylphenol sulfate and its conjugates in biological samples. Techniques like liquid chromatography with electrospray tandem mass spectrometry have been used to characterize the metabolism of styrene, identifying 4-Vinylphenol and its conjugates (glucuronides and sulfates) in human and rat urine. This has led to improved identification and characterization of minor styrene metabolites, which is crucial for understanding the complete metabolic profile of styrene (Manini, Andreoli, Poli, De Palma, Mutti, & Niessen, 2002).
3. Studies on Conjugation and Bioavailability
Research has also delved into the bioavailability and conjugation of phenolic compounds. For instance, studies have examined the pharmacokinetics and elimination pathways of sulfate and glucuronide metabolites of drugs, providing insights into the hepatic and renal handling of these compounds. Such research underscores the significance of understanding the disposition and preferential excretion pathways of drug metabolites, including those related to 4-Vinylphenol sulfate (Ishii, Kanayama, Esumi, Ogawara, Kimura, & Higaki, 2002).
4. Role in Drug Detoxification and Sulfonation Reactions
Sulfate, a key component for detoxification of xenobiotics like acetaminophen, is maintained at high levels in the blood by NaS1 sulfate transporters. Studies have shown that disruptions in NaS1 function can lead to enhanced acetaminophen-induced hepatotoxicity, demonstrating the critical role of sulfate, including 4-Vinylphenol sulfate, in drug metabolism and detoxification (Lee, Dawson, Hewavitharana, Shaw, & Markovich, 2006).
Propiedades
Número CAS |
131351-90-1 |
|---|---|
Fórmula molecular |
C8H8O4S |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
(4-ethenylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h2-6H,1H2,(H,9,10,11) |
Clave InChI |
IETVQHUKTKKBFF-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)OS(=O)(=O)O |
SMILES canónico |
C=CC1=CC=C(C=C1)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



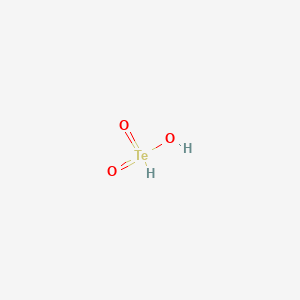
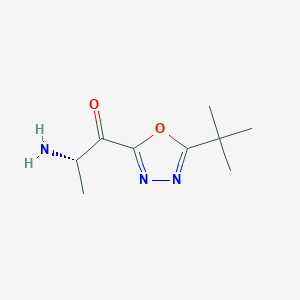
![2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B1239875.png)
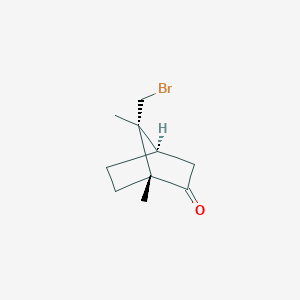
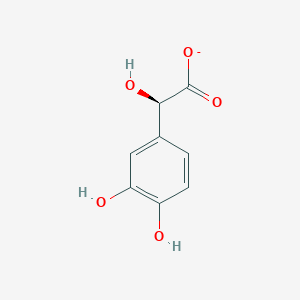
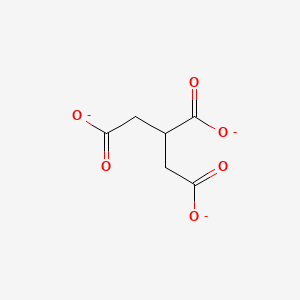
azanide](/img/structure/B1239882.png)
